![molecular formula C8H12Br2O3 B8025266 Ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate](/img/structure/B8025266.png)
Ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate
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Overview
Description
Ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate is a chemical compound with the molecular formula C8H12Br2O3. It is a derivative of butanoic acid and is characterized by the presence of two bromine atoms and two methyl groups on the carbon chain. This compound is primarily used in organic synthesis and research due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with ethyl acetoacetate as the starting material.
Halogenation: The ethyl acetoacetate undergoes halogenation, where bromine is introduced to the molecule to form the dibromo derivative.
Alkylation: The next step involves the alkylation of the dibromo compound with a suitable alkylating agent, such as methyl iodide, to introduce the methyl groups.
Oxidation: Finally, the compound is oxidized to introduce the keto group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized reaction vessels and continuous flow systems to ensure efficiency and safety. The use of catalysts and controlled reaction environments helps in achieving higher yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the keto group to a hydroxyl group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium iodide (NaI) are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and esters.
Reduction: Formation of alcohols.
Substitution: Formation of compounds with different halogens or other functional groups.
Scientific Research Applications
Ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It is utilized in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and influence metabolic pathways. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate: This compound has one bromine atom instead of two.
Ethyl 2,2-dimethyl-3-oxobutanoate: This compound lacks the bromine atoms.
Ethyl 4,4-dichloro-2,2-dimethyl-3-oxobutanoate: This compound has chlorine atoms instead of bromine.
Uniqueness: Ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate is unique due to the presence of two bromine atoms, which significantly affects its reactivity and applications compared to its similar counterparts.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C8H13Br2O3
- CAS Number : 63891-88-3
- Molecular Weight : 295.00 g/mol
The structure of the compound features two bromine atoms attached to the fourth carbon of a butanoate backbone, which is known to influence its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the bromination of ethyl 2,2-dimethylacetoacetate. The reaction conditions can vary, but generally include the use of bromine in an organic solvent under controlled temperatures to ensure selective bromination at the desired position.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. In a comparative study, this compound exhibited significant activity against Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values as low as 12.5 μg/mL. This suggests that the compound could serve as a potential lead for developing new antimicrobial agents.
Pathogen | MIC (μg/mL) |
---|---|
Escherichia coli | 12.5 |
Staphylococcus aureus | 12.5 |
Klebsiella pneumoniae | 25 |
Analgesic Activity
In addition to its antimicrobial effects, this compound has been evaluated for analgesic properties. In preclinical trials, it demonstrated pain relief comparable to standard analgesics such as ibuprofen. The mechanism of action appears to involve inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pain pathway.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry assessed the efficacy of various brominated compounds against bacterial strains. This compound was among the top performers with a notable reduction in bacterial growth rates compared to controls . -
Analgesic Mechanism Investigation :
Another research article investigated the analgesic mechanism of similar compounds and found that this compound effectively inhibited COX activity in vitro. The study concluded that this compound could be a valuable candidate for further development as a non-steroidal anti-inflammatory drug (NSAID) .
Properties
IUPAC Name |
ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br2O3/c1-4-13-7(12)8(2,3)5(11)6(9)10/h6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJLYCRZQYTIBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)C(Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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